2,5-Dibromo-3-chloro-4-methylpyridine
Overview
Description
2,5-Dibromo-3-chloro-4-methylpyridine: is an organic compound with the chemical formula C7H5Br2ClN . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms, one chlorine atom, and a methyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-chloro-4-methylpyridine can be achieved through several methods. One common method involves the bromination of 3-chloro-4-methylpyridine. The reaction is typically carried out in the presence of a brominating agent such as bromine (Br2) under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 5 positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of efficient brominating agents and optimized reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-chloro-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine derivative with aryl boronic acids.
Scientific Research Applications
2,5-Dibromo-3-chloro-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical compounds.
Biology: It is used in the study of biological pathways and as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-chloro-4-methylpyridine depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms are replaced by nucleophiles through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of carbon-carbon bonds .
Comparison with Similar Compounds
- 2,5-Dibromo-4-methylpyridine
- 3,5-Dibromo-4-methylpyridine
- 2-Chloro-3,5-dibromo-4-methylpyridine
Comparison: 2,5-Dibromo-3-chloro-4-methylpyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity compared to its analogs. The combination of these halogens allows for a wider range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
2,5-dibromo-3-chloro-4-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c1-3-4(7)2-10-6(8)5(3)9/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGZZZRTMBRPFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856687 | |
Record name | 2,5-Dibromo-3-chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335050-94-6 | |
Record name | 2,5-Dibromo-3-chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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